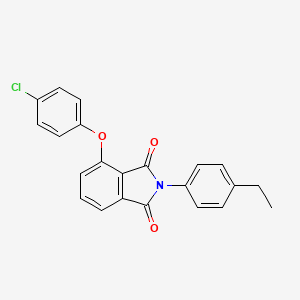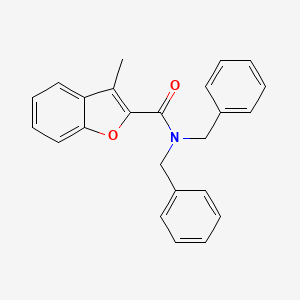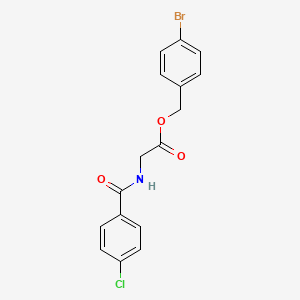
4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as CEPD, is a chemical compound that has gained significant attention in the field of scientific research. CEPD is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in the regulation of cellular processes. The unique structure of CEPD makes it an attractive compound for further research, particularly in the field of cancer therapy.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of protein kinases, particularly CDKs and CK2. CDKs play a crucial role in the regulation of cell cycle progression, and their dysregulation is a hallmark of cancer. By inhibiting CDK activity, 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells. CK2 is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione may also induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a potent inhibitory effect on the activity of CDKs and CK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity and potency as a protein kinase inhibitor. However, 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in water, which may limit its use in certain experiments. Additionally, the high potency of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione may require careful dosing to avoid toxicity in cells or animals.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione analogs with improved solubility and potency. Additionally, the potential of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione as a cancer therapeutic should be further explored, particularly in combination with other anticancer agents. The role of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione in the regulation of other cellular processes, such as autophagy and DNA damage response, should also be investigated. Finally, the potential of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione as a treatment for inflammatory diseases should be further explored.
Conclusion
In conclusion, 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione is a promising compound for scientific research, particularly in the field of cancer therapy. Its ability to inhibit protein kinases, including CDKs and CK2, makes it an attractive candidate for further investigation. The development of 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione analogs with improved solubility and potency, as well as its potential as a treatment for inflammatory diseases, should be further explored.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. CDK inhibitors have been investigated as potential cancer therapeutics due to their ability to induce cell cycle arrest and apoptosis in cancer cells. 4-(4-chlorophenoxy)-2-(4-ethylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-2-(4-ethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c1-2-14-6-10-16(11-7-14)24-21(25)18-4-3-5-19(20(18)22(24)26)27-17-12-8-15(23)9-13-17/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKVJDMXASQJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 1-benzyl-4-[2-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529493.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide](/img/structure/B3529507.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3529513.png)
![5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3529527.png)
![4-bromobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B3529541.png)
![dimethyl 1-cyclohexyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529547.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3529550.png)
![5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B3529562.png)
![4-bromobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3529570.png)
![4-methyl-N-{[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3529586.png)

![2-(2,3-dimethylphenoxy)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B3529599.png)
